molecular formula C18H14BrN7O2 B11107303 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11107303
M. Wt: 440.3 g/mol
InChI Key: YMAZLENZYRKKCS-ZVBGSRNCSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves multiple steps. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with benzimidazole derivatives under controlled conditions. The reaction typically requires the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Hydrogen peroxide for oxidation
  • Sodium borohydride for reduction
  • Various nucleophiles for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H14BrN7O2

Molecular Weight

440.3 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H14BrN7O2/c19-12-7-5-11(6-8-12)9-21-23-15(27)10-26-14-4-2-1-3-13(14)22-18(26)16-17(20)25-28-24-16/h1-9H,10H2,(H2,20,25)(H,23,27)/b21-9+

InChI Key

YMAZLENZYRKKCS-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CC=C(C=C3)Br)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC=C(C=C3)Br)C4=NON=C4N

Origin of Product

United States

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